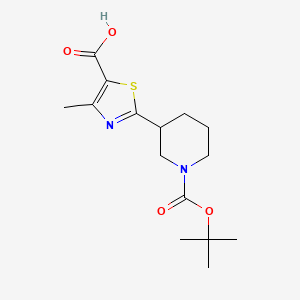

2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-4-methylthiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-9-11(13(18)19)22-12(16-9)10-6-5-7-17(8-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQDBDZNBNVCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823296-56-5 | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is mentioned that this compound is useful as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The mode of action of 2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-4-methylthiazole-5-carboxylic acid involves its role as a rigid linker in PROTACs. The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation . This means that the compound helps to bring the target protein and the E3 ligase into close proximity, facilitating the tagging of the target protein for degradation.

Biochemical Pathways

As a component of protacs, this compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .

Result of Action

The result of the action of this compound would be the degradation of the target protein. By acting as a rigid linker in PROTACs, this compound facilitates the tagging of the target protein for degradation, leading to a decrease in the levels of that protein .

Biological Activity

2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-4-methylthiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H20N2O4S

- Molecular Weight : 326.4 g/mol

- CAS Number : 1442116-03-1

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine ring and the thiazole moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic processes.

- Receptor Modulation : It could potentially bind to receptors that regulate cellular signaling pathways, influencing physiological responses.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. The compound's structure allows it to interfere with tumor growth by inhibiting critical pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of thiazole derivatives, including this compound, demonstrating a dose-dependent inhibition of cancer cell proliferation. |

| Study 2 | Explored anti-inflammatory properties through cytokine modulation assays, indicating a reduction in pro-inflammatory cytokines upon treatment with the compound. |

| Study 3 | Evaluated antimicrobial activity against various bacterial strains, showing effective inhibition at specific concentrations. |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacological agent . It has been synthesized to explore its efficacy against various diseases, including:

- Cancer : Research indicates that derivatives of thiazole compounds exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Drug Development

The incorporation of the piperidine moiety enhances the bioavailability and solubility of pharmaceutical compounds. Specifically, the tert-butoxycarbonyl (Boc) protecting group is crucial in the synthesis of peptide-based drugs. This compound can serve as a building block in the design of novel therapeutics targeting neurological disorders due to its ability to cross the blood-brain barrier .

Biological Research

Studies have highlighted the compound's potential as a tool for studying cellular mechanisms related to neurodegenerative diseases. For instance, it may influence pathways involved in neurotransmitter regulation and neuroinflammation, making it a candidate for further exploration in conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective effects of thiazole-based compounds, including derivatives of this compound. The findings suggested that these compounds could mitigate oxidative stress and improve cognitive function in animal models of Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Based Xanthine Oxidase Inhibitors

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid)

- Structure: Replaces the Boc-piperidine group with a 3-cyano-4-isobutoxyphenyl substituent.

- Activity: IC₅₀ of 5.8 nM for XO inhibition, surpassing allopurinol (IC₅₀ = 260 nM) .

- Application : Clinically approved for gout treatment.

- Key Difference : The aryl substituent in febuxostat enhances direct XO binding affinity, while the Boc-piperidine in the target compound may prioritize synthetic versatility over immediate bioactivity .

2-(3-Cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic Acid

- Structure : Features an indole moiety instead of Boc-piperidine.

- Activity : IC₅₀ = 3.0–16 nM for XO inhibition, comparable to febuxostat. Demonstrated uric acid-lowering effects in vivo .

- Key Difference : Indole derivatives exhibit improved metabolic stability but lack the Boc group’s modularity for further functionalization .

Heterocycle Variants with Boc-Protected Piperidine

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic Acid

- Structure : Oxazole replaces thiazole.

- Properties : Molecular weight = 296.32 g/mol; purity ≥95%. Used in materials science and agrochemical research.

- Key Difference : Oxazole’s reduced electronegativity compared to thiazole alters reactivity and binding interactions .

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic Acid

Pharmacological and Physicochemical Properties

Bioactivity

- The Boc group may reduce membrane permeability, necessitating deprotection for therapeutic use.

- Febuxostat and Indole Derivatives: Nanomolar-range IC₅₀ values validate thiazole-carboxylic acid scaffolds as potent XO inhibitors .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Organic/Aqueous) |

|---|---|---|---|

| Target Compound | 326.41 | ~2.1 | High (organic), Low (aqueous) |

| Febuxostat | 316.37 | ~1.8 | Moderate (both) |

| 2-(1-Boc-piperidin-4-yl)oxazole-5-carboxylic Acid | 296.32 | ~1.5 | High (organic) |

*LogP estimated using fragment-based calculations.

Preparation Methods

Synthesis of Boc-Protected Piperidinyl Thiazole Esters

A key intermediate is often the ethyl ester of the Boc-protected piperidinyl thiazole, which can be hydrolyzed later to the acid.

Step Example : Reaction of 1,1-dimethylethyl 4-(aminothioxomethyl)-1-tetrahydropyridine-carboxylate with ethyl bromopyruvate in ethanol at 0°C to ambient temperature overnight, followed by triethylamine addition, concentration, and purification to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate as a yellow solid.

Reaction conditions include use of solvents such as ethanol and dimethylformamide (DMF), bases like triethylamine, and purification by column chromatography.

Hydrolysis of Esters to Carboxylic Acid

Amide Coupling and Functionalization

Coupling of the acid with amines or other nucleophiles is often performed using coupling reagents such as HOBt (1-Hydroxybenzotriazole), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and bases like DIEA (N,N-Diisopropylethylamine).

Typical coupling involves stirring the acid with amine in DMF or dichloromethane at room temperature for several hours to overnight.

Boc deprotection, when required, is achieved using trifluoroacetic acid (TFA).

Representative Synthetic Scheme Summary

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of Boc-protected piperidinyl thiazole ester | 1,1-dimethylethyl 4-(aminothioxomethyl)-1-tetrahydropyridine-carboxylate + ethyl bromopyruvate, EtOH, 0°C to RT, triethylamine | ~70-80% (crude) | Purification by column chromatography |

| 2 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis, aqueous workup | Not specified | Yields vary based on conditions |

| 3 | Amide coupling with amines | HOBt, HCTU, DIEA in DMF, RT, overnight | 60-80% | Boc deprotection by TFA if needed |

| 4 | Purification | Column chromatography (silica gel) | - | Solvent gradients: EtOAc/hexane |

Research Findings and Notes on Methodology

The use of calcium carbonate to neutralize hydrobromic acid in the construction of bis-protected thiazoles improves yields and simplifies purification but may cause partial racemization at the chiral center.

Boc deprotection is efficiently done using trifluoroacetic acid (TFA), which cleanly removes the protecting group without affecting the thiazole ring.

Coupling reagents such as HOBt and HCTU combined with DIEA base provide high coupling efficiency and good yields in amide bond formation.

The reaction of Boc-protected piperidine derivatives with ethyl bromopyruvate in ethanol at low temperature followed by triethylamine addition is a reliable method to form the thiazole ring system.

Purification by silica gel chromatography using ethyl acetate and hexane gradients is standard to isolate pure compounds.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Typical Use |

|---|---|---|

| Ethyl bromopyruvate | Thiazole ring formation | Reacted with Boc-protected aminothioxomethyl piperidine |

| Triethylamine | Base, neutralizes acids | Added post-reaction to quench and facilitate isolation |

| HOBt, HCTU, DIEA | Amide coupling reagents and base | Facilitate peptide/amide bond formation |

| TFA (Trifluoroacetic acid) | Boc deprotection | Removes Boc protecting group |

| DMF, EtOH, DCM | Solvents | Reaction medium for coupling, ring formation, and extraction |

| Silica gel chromatography | Purification | Gradient elution with EtOAc/hexane |

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step processes starting from N-(tert-butoxycarbonyl)-4-piperidone. Key steps include:

- Step 1 : Condensation of 1-Boc-4-piperidone with a thiazole precursor, such as 4-methylthiazole-5-carboxylic acid derivatives, under reflux conditions in aprotic solvents (e.g., DMF or THF) .

- Step 2 : Acidic deprotection (e.g., using TFA in DCM) to remove the Boc group, followed by neutralization and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

- Yield Optimization : Use anhydrous conditions, controlled stoichiometry (1:1.2 molar ratio for amine-thiazole coupling), and catalytic bases like DMAP. Monitoring via TLC or HPLC ensures intermediate purity .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to achieve high-purity crystals, with a melting point range of 162–166°C .

- Chromatography : Reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in water with 0.1% TFA) resolves impurities. Confirm purity via LC-MS (expected [M+H]+: 313.38) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR : 1H NMR in CDCl3 or DMSO-d6 confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and thiazole protons (δ 7.5–8.5 ppm). 13C NMR verifies carbonyl (C=O) at ~170 ppm .

- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (Boc C-O) validate functional groups .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- pH Stability : Degrades rapidly in acidic conditions (pH <3) due to Boc group cleavage. Stable in neutral/basic buffers (pH 7–9) for ≥48 hours at 25°C. Use phosphate buffer (pH 7.4) for biological assays .

- Thermal Stability : Decomposes above 160°C (mp 162–166°C). Store at –20°C under inert gas (N2/Ar) to prevent oxidation .

Advanced: What safety precautions are required during handling?

Answer:

- Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Neutralize acidic residues with sodium bicarbonate .

Advanced: How can computational modeling predict reactivity in coupling reactions?

Answer:

- DFT Calculations : Model the nucleophilic attack of the piperidine nitrogen on thiazole carbonyl using Gaussian09 with B3LYP/6-31G(d). Predict regioselectivity and transition state energies .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group .

Advanced: What strategies identify and quantify impurities in batch synthesis?

Answer:

- HPLC-MS : Detect impurities like de-Boc derivatives (∆m/z –100) or hydrolyzed thiazole rings. Use a calibration curve with reference standards (e.g., Febuxostat impurities as structural analogs) .

- NMR Spiking : Add authentic impurity samples to reaction mixtures to assign unknown peaks in 1H NMR spectra .

Advanced: How does the compound participate in amide coupling reactions?

Answer:

- Activation : Use EDC/HOBt or DCC to activate the carboxylic acid for coupling with amines. Optimize solvent (DMF > DCM) and reaction time (12–24 hrs at RT) .

- Monitoring : Track conversion via FTIR (disappearance of –COOH peak at 2500–3000 cm⁻¹) .

Advanced: What are the primary degradation products under oxidative stress?

Answer:

- Oxidation : Thiazole ring sulfoxidation (m/z +16) occurs with H2O2. LC-HRMS identifies [M+H]+ at 329.38 .

- Hydrolysis : Boc group removal generates 2-(piperidin-3-yl)-4-methylthiazole-5-carboxylic acid (m/z 213.28) under acidic conditions .

Advanced: How should researchers resolve contradictory solubility data in literature?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.